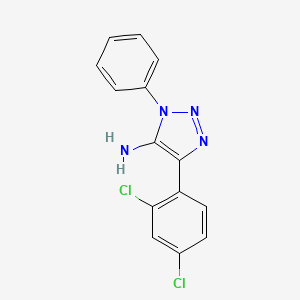![molecular formula C17H20FN3O B6462208 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine CAS No. 2548994-53-0](/img/structure/B6462208.png)
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine, also known as 3-(3-COP) is a synthetic molecule that has been used in various research studies. It is a piperidine derivative, which is a type of cyclic compound that is composed of six carbon atoms and one nitrogen atom. 3-(3-COP) is a novel compound that has been studied for its potential in medical research and drug development.
科学的研究の応用
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidineCOP) has been studied for its potential applications in medical research and drug development. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has been used in the development of new drug candidates and has been studied for its potential to treat a variety of diseases, including cancer, diabetes, and cardiovascular disease. Additionally, it has been studied for its potential to modulate the activity of various enzymes and proteins, as well as its ability to bind to various receptors.
作用機序
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidineCOP) is believed to act through several different mechanisms. It has been found to bind to various receptors, including the estrogen receptor, the androgen receptor, and the glucocorticoid receptor. Additionally, it has been found to modulate the activity of various enzymes and proteins, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). Furthermore, it has been found to inhibit the formation of reactive oxygen species (ROS) and nitric oxide (NO) production.
Biochemical and Physiological Effects
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidineCOP) has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been found to inhibit the formation of ROS and NO production, as well as modulate the activity of various enzymes and proteins. It has also been found to bind to various receptors, including the estrogen receptor, the androgen receptor, and the glucocorticoid receptor.
実験室実験の利点と制限
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidineCOP) has several advantages and limitations for use in lab experiments. One advantage is that it is a novel compound that has not been extensively studied, which makes it an ideal candidate for research. Additionally, it is relatively easy to synthesize and has a relatively low cost. However, there are some limitations to its use in lab experiments. For example, it is not known how the compound will interact with other drugs or how it will be metabolized in the body. Additionally, it is not known how it will interact with other enzymes and proteins in the body.
将来の方向性
The potential applications of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidineCOP) are still being explored. One potential future direction is to further study its potential to bind to various receptors and modulate the activity of various enzymes and proteins. Additionally, further research could be done to explore its potential to treat various diseases, such as cancer, diabetes, and cardiovascular disease. Furthermore, further research could be done to explore its potential to interact with other drugs and how it will be metabolized in the body. Additionally, further research could be done to explore its potential to inhibit the formation of ROS and NO production. Finally, further research could be done to explore its potential to be used as a drug delivery system.
合成法
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidineCOP) is synthesized through a three-step process. The first step involves the reaction of 1-(4-fluorophenyl)methylamine with 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidinecyclopropyl-1,2,4-oxadiazole-5-thiol in aqueous dimethyl sulfoxide. This reaction produces the desired 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidinecyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture. This step activates the piperidine ring and leads to the formation of the desired product. The third step involves the addition of a reducing agent, such as sodium borohydride, to the reaction mixture. This step reduces the oxadiazol-5-yl group to the desired 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidineCOP).
特性
IUPAC Name |
3-cyclopropyl-5-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c18-15-7-3-12(4-8-15)10-21-9-1-2-14(11-21)17-19-16(20-22-17)13-5-6-13/h3-4,7-8,13-14H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMNBKCHAPNKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(aminomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462133.png)
![3-(2-{4-[2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462135.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6462145.png)
![4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462150.png)
![4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462160.png)
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide](/img/structure/B6462168.png)
![tert-butyl N-[1-(5-carbamoylpyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6462170.png)
![5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462172.png)
![4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B6462177.png)
![4-(aminomethyl)-1-[(4-ethylphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462185.png)
![5-ethyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462203.png)
![4-{[1-(oxolane-3-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6462209.png)
![4-{[1-(4,4-difluorocyclohexanecarbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462216.png)